![molecular formula C13H21NO2 B14494775 4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol CAS No. 63958-96-3](/img/structure/B14494775.png)
4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol is an organic compound with a complex structure that includes an ethylamino group, a methoxy group, and a phenol group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol typically involves multiple steps. One common method starts with the preparation of 3-(2-bromoethyl)-dihydro-2(3H)-furanone. This intermediate is then subjected to a series of reactions, including hydrolysis, azidation, and hydrogenation, to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of high-performance materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell proliferation or induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol include:
- 4-(2-(Ethylamino)propyl)-2-methoxyphenol
- 4-methylethcathinone
- alpha-pyrrolidino-valerophenone
- ephylone
- ethylone
- mephedrone
- methylone
- pentedrone .
Uniqueness
This compound is unique due to its specific structural features, including the presence of both ethylamino and methoxy groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
63958-96-3 |
|---|---|
Fórmula molecular |
C13H21NO2 |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
4-[2-(ethylamino)-2-methylpropyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H21NO2/c1-5-14-13(2,3)9-10-6-7-11(15)12(8-10)16-4/h6-8,14-15H,5,9H2,1-4H3 |
Clave InChI |
CTMHLTMLLYPAOI-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)(C)CC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trifluoro[(trichlorostannyl)methyl]silane](/img/structure/B14494692.png)
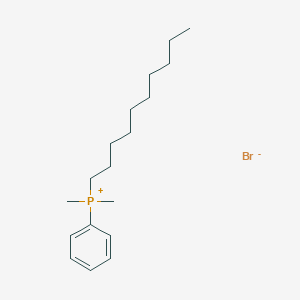
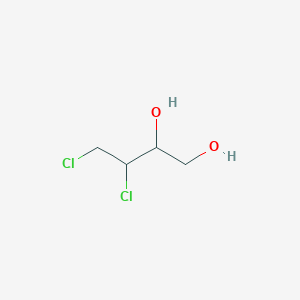
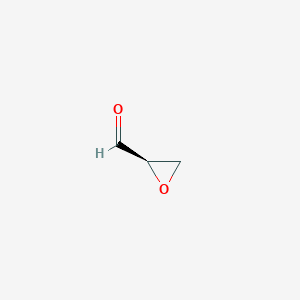
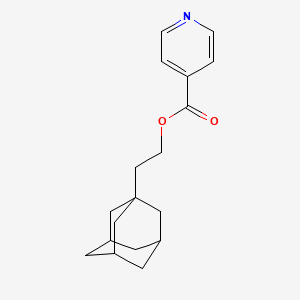

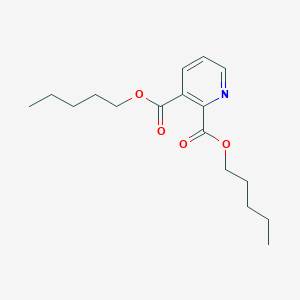
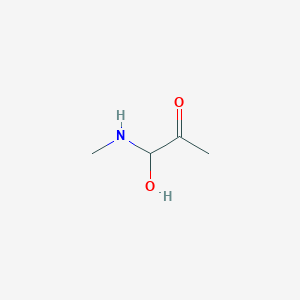
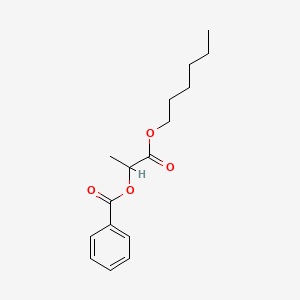
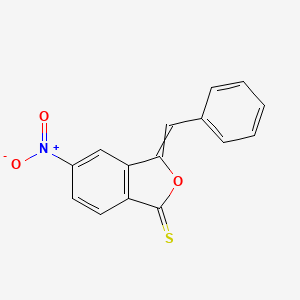
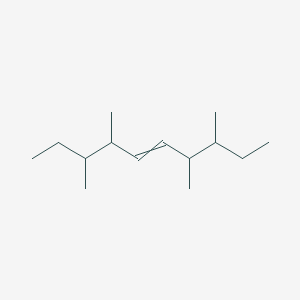
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
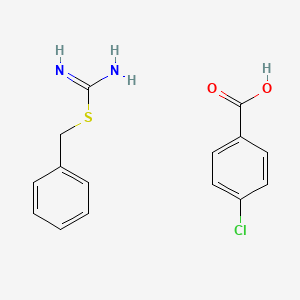
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)
